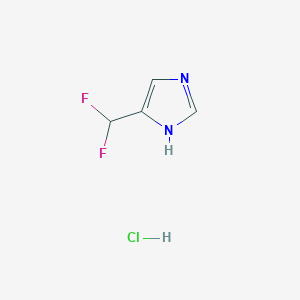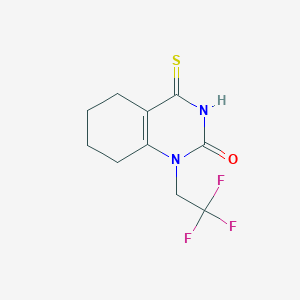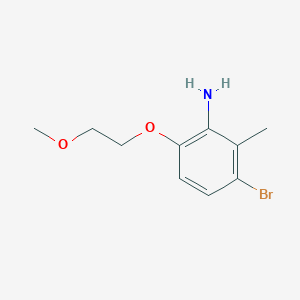![molecular formula C7H10ClN3O B1531630 2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol CAS No. 1823331-14-1](/img/structure/B1531630.png)
2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol
概要
説明
2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, organic materials, and natural products. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol typically involves the reaction of 5-chloro-2-pyrazinylamine with formaldehyde and a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-chloro-2-pyrazinylamine, formaldehyde, reducing agent (e.g., sodium borohydride).
Reaction Conditions: Solvent (ethanol or methanol), catalyst (e.g., palladium on carbon), temperature (room temperature to reflux).
Procedure: The starting materials are mixed in the solvent, and the catalyst is added. The reaction mixture is stirred at the desired temperature until the reaction is complete. The product is then isolated and purified using standard techniques such as filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups (e.g., alkyl, aryl) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, water, heat.
Reduction: Lithium aluminum hydride, ether, room temperature.
Substitution: Alkyl halides, aryl halides, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide), heat.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or arylated pyrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties. It has shown potential in inhibiting the growth of certain bacteria and viruses.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, diabetes, and inflammatory conditions. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation. By blocking these enzymes, the compound can interfere with the growth and proliferation of cancer cells or reduce inflammation.
類似化合物との比較
2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol can be compared with other pyrazine derivatives to highlight its uniqueness:
5-Chloro-2-pyrazinylmethanamine: Similar structure but lacks the ethanol group, which may affect its solubility and reactivity.
2-Chloro-5-methylpyrazine: Contains a methyl group instead of the amino and ethanol groups, leading to different chemical properties and biological activities.
5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione: A pyrazine derivative with sulfur-containing groups, known for its chemopreventive properties.
The presence of the ethanol group in this compound enhances its solubility and may contribute to its unique biological activities compared to other similar compounds.
特性
IUPAC Name |
2-[(5-chloropyrazin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2-3-12)7-5-9-6(8)4-10-7/h4-5,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFCOORRVHZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1531547.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)


![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![1-[(1-fluorocyclopentyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1531563.png)
![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)

